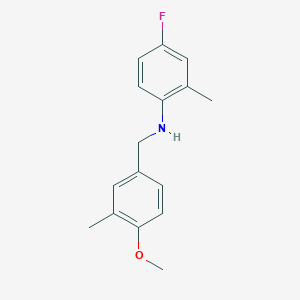![molecular formula C17H12F3NO3 B5712740 N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5712740.png)
N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, commonly known as TAK-915, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that is involved in the regulation of sleep-wake cycle, feeding behavior, and reward processing. TAK-915 has been studied extensively for its potential use in the treatment of sleep disorders, addiction, and obesity.
Mecanismo De Acción
TAK-915 is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is primarily expressed in the lateral hypothalamus and is involved in the regulation of sleep-wake cycle, feeding behavior, and reward processing. TAK-915 blocks the binding of orexin-A and orexin-B to the orexin-1 receptor, which leads to a decrease in the activity of orexin neurons and a reduction in the release of dopamine in the mesolimbic reward system.
Biochemical and Physiological Effects:
TAK-915 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce wakefulness and increase slow-wave sleep in animal models of insomnia. TAK-915 has also been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior in animal models of cocaine addiction. In addition, TAK-915 has been shown to reduce food intake and body weight in animal models of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-915 has several advantages for lab experiments. It is a selective antagonist of the orexin-1 receptor, which allows for the study of the specific effects of blocking this receptor. TAK-915 has also been shown to have a favorable pharmacokinetic profile, which allows for easy administration and dosing in animal models. However, TAK-915 has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal models. In addition, TAK-915 has a low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of TAK-915. One potential area of research is the use of TAK-915 in the treatment of other sleep disorders, such as narcolepsy. Another potential area of research is the use of TAK-915 in the treatment of other addictive behaviors, such as alcohol addiction. In addition, further research is needed to understand the long-term effects of TAK-915 on sleep and behavior.
Métodos De Síntesis
The synthesis of TAK-915 involves a multi-step process that starts with the reaction of 2-furancarboxaldehyde with 3-(trifluoromethyl)aniline to form N-(2-furylmethyl)-3-(trifluoromethyl)aniline. This intermediate is then reacted with furan-2-carboxylic acid to form the final product, TAK-915.
Aplicaciones Científicas De Investigación
TAK-915 has been extensively studied for its potential therapeutic applications. It has been shown to improve sleep latency and sleep duration in animal models of insomnia. TAK-915 has also been studied for its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of cocaine addiction. In addition, TAK-915 has been studied for its potential use in the treatment of obesity. It has been shown to reduce food intake and body weight in animal models of obesity.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)12-4-1-3-11(9-12)14-6-7-15(24-14)16(22)21-10-13-5-2-8-23-13/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZNVLNKOOBNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

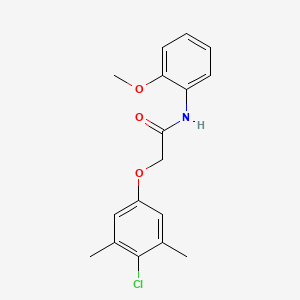
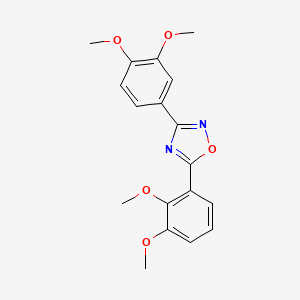

![2-(3,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5712696.png)
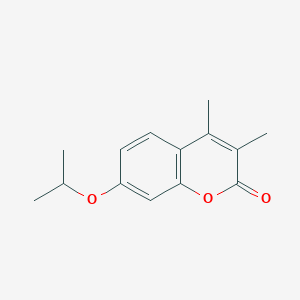

![3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5712718.png)


![3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5712752.png)
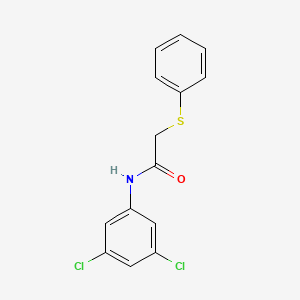
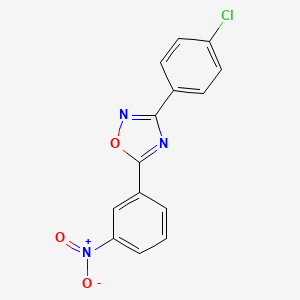
![ethyl 4-[({[2-(4-methyl-1-piperidinyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5712764.png)
